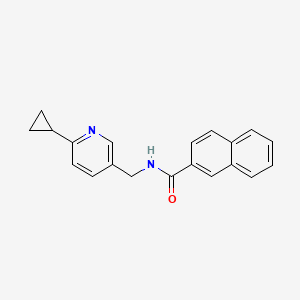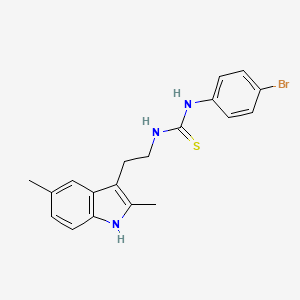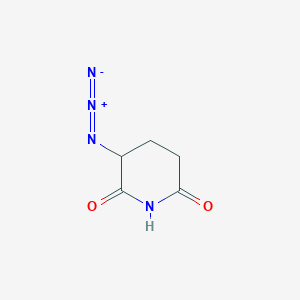
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O7 and its molecular weight is 519.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Biological Activities
Antitumor Activity : A study on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones revealed remarkable broad-spectrum antitumor activities. Molecular docking studies indicated these compounds could inhibit growth through mechanisms akin to known antitumor agents (Al-Suwaidan et al., 2016).
Cyclisation Processes : Research demonstrated efficient cyclisation of related compounds, yielding products with potential for further chemical manipulation and evaluation as therapeutic agents (King, 2007).
Structural Studies : Investigations into the structural aspects of amide-containing isoquinoline derivatives showed the formation of gels and crystalline salts under certain conditions, providing insights into the molecular properties of these compounds (Karmakar et al., 2007).
Catecholamine Derivatives : A study focused on the synthesis of N-acylcatecholamines and dihydroisoquinolines from related acetamides, presenting a new route to these compounds with potential biological activities (Niederstein & Peter, 1989).
Antimicrobial and Anticancer Activities : New derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, showing significant promise in these areas (Mehta et al., 2019).
Analgesic and Anti-Inflammatory Activities : Research on enaminoamides synthesized from related compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Yusov et al., 2019).
Molecular Docking and Spectroscopy Studies : A comprehensive study involving DFT, FT-IR, and FT-Raman spectroscopy, along with molecular docking, provided insights into the structure-activity relationships of these compounds, highlighting their potential as inhibitors against specific biological targets (El-Azab et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "Acetic anhydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine in diethyl ether and add hydrochloric acid to form the hydrochloride salt.", "Step 2: Dissolve 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid in diethyl ether and add sodium hydroxide to form the sodium salt.", "Step 3: Add the hydrochloride salt of 3,4-dimethoxyphenethylamine to the sodium salt of 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid and stir for several hours.", "Step 4: Add acetic anhydride to the reaction mixture and stir for several more hours.", "Step 5: Add sodium hydroxide to the reaction mixture to neutralize the excess acetic anhydride.", "Step 6: Extract the product with diethyl ether and wash with water.", "Step 7: Dry the product with sodium chloride and purify by recrystallization." ] } | |
CAS番号 |
892264-37-8 |
分子式 |
C28H29N3O7 |
分子量 |
519.554 |
IUPAC名 |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H29N3O7/c1-35-20-14-19(15-21(16-20)36-2)31-27(33)22-7-5-6-8-23(22)30(28(31)34)17-26(32)29-12-11-18-9-10-24(37-3)25(13-18)38-4/h5-10,13-16H,11-12,17H2,1-4H3,(H,29,32) |
InChIキー |
XLAOVVJJOOMHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)


![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)

![{2-[(4-Fluorophenyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2812719.png)
![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)




